Viscofas

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Binding; Emulsion stabilizing; Film forming; Hair fixing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

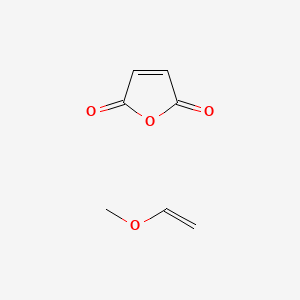

furan-2,5-dione;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O3.C3H6O/c5-3-1-2-4(6)7-3;1-3-4-2/h1-2H;3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBDXRPQPOWRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C.C1=CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9011-16-9, 71342-84-2, 52229-50-2, 72480-04-7 | |

| Record name | Maleic anhydride-methyl vinyl ether copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9011-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with methoxyethene, C20-24-alkyl esters | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71342-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maleic anhydride-methyl vinyl ether alternating copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52229-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Furandione, polymer with methoxyethene, oxidized | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72480-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50942587 | |

| Record name | Furan-2,5-dione--methoxyethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9011-16-9, 204184-96-3 | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130569 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130568 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130566 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Viscofas | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Furandione, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan-2,5-dione--methoxyethene (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Furandione, polymer with methoxyethene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.639 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Intrinsic Bioadhesion of Viscofas: A Mechanistic Exploration for Advanced Drug Delivery

Abstract

This technical guide provides a comprehensive examination of the bioadhesive mechanism of Viscofas, a copolymer of methyl vinyl ether and maleic anhydride (PVM/MA). Moving beyond a general overview of bioadhesion, this document delves into the specific molecular interactions and physicochemical principles that govern the remarkable adhesive properties of this polymer. We will explore the pivotal role of the anhydride functional group, the influence of hydration and pH, and the synergistic interplay of various intermolecular forces. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound for the creation of advanced, site-specific, and controlled-release drug delivery systems.

Introduction: The Challenge of Residence Time in Drug Delivery

Effective drug delivery is contingent not only on the potency of the active pharmaceutical ingredient (API) but also on its ability to reach and remain at the target site for a sufficient duration.[1][2][3][4] This is particularly challenging in environments subject to constant physiological turnover, such as mucosal surfaces.[3] Bioadhesive polymers, which adhere to biological tissues, and more specifically, mucoadhesive polymers that bind to the mucus layer, offer a compelling solution to this challenge.[1][2][3][4][5][6] By prolonging the residence time of a dosage form, these polymers can enhance drug absorption, improve bioavailability, and enable localized therapeutic action.[1][2][3][4]

This compound, a trade name for the copolymer of methyl vinyl ether and maleic anhydride (PVM/MA), has emerged as a leading mucoadhesive excipient.[7][8] Its robust and versatile adhesive properties have been harnessed in a variety of pharmaceutical and biomedical applications, from oral and buccal drug delivery to wound healing and medical device fixation.[6][9][10] Understanding the core mechanism of this compound bioadhesion is paramount for its rational application and the innovative design of next-generation drug delivery systems.

The Molecular Architecture of this compound (PVM/MA Copolymer)

The key to the bioadhesive prowess of this compound lies in its unique chemical structure. It is an alternating copolymer of methyl vinyl ether and maleic anhydride.

The maleic anhydride groups are the primary drivers of its mucoadhesive functionality. In the anhydrous state, these cyclic anhydride rings are highly reactive. Upon exposure to an aqueous environment, such as that of a mucosal surface, these rings undergo hydrolysis to form two carboxylic acid groups. This transformation is central to the initiation of the bioadhesive process.

The Multi-Stage Mechanism of this compound Bioadhesion

The bioadhesion of this compound is not a singular event but rather a dynamic, multi-stage process that unfolds at the interface between the polymer and the mucosal surface. This process can be broadly categorized into two key phases: the Contact Stage and the Consolidation Stage .

The Contact Stage: Hydration, Swelling, and Intimate Contact

The initial step in bioadhesion involves the intimate contact between the this compound-containing formulation and the mucosal tissue.[11] This is followed by a critical hydration and swelling phase.

-

Hydration and Uncoiling: Upon contact with water or mucosal fluids, the hydrophilic domains of the PVM/MA copolymer begin to hydrate. This leads to the swelling of the polymer matrix and the uncoiling of the polymer chains, increasing their mobility and available surface area for interaction.[11]

-

Anhydride Ring Opening: As hydration proceeds, the maleic anhydride rings hydrolyze to form dicarboxylic acid moieties. This conversion significantly increases the number of available hydrogen bond donors and acceptors, priming the polymer for strong adhesive interactions.

The Consolidation Stage: Interpenetration and Intermolecular Bonding

Following initial contact and hydration, the adhesive bond is strengthened and consolidated through a series of intermolecular interactions.

-

Polymer Chain Interpenetration: The now mobile and uncoiled PVM/MA polymer chains can interpenetrate the glycoprotein chains of the mucus layer.[11][12] This physical entanglement creates a robust mechanical linkage between the polymer and the mucosal surface.

-

Hydrogen Bonding: The newly formed carboxylic acid groups, along with the ether oxygen of the methyl vinyl ether monomer, readily form hydrogen bonds with the sialic acid and fucose residues of mucin glycoproteins.[12][13][14] This is considered the most significant contributor to the bioadhesive strength of this compound.

-

Electrostatic Interactions: At physiological pH, the carboxylic acid groups of the hydrolyzed PVM/MA are partially ionized, carrying a negative charge. This can lead to electrostatic interactions with any positively charged domains within the mucosal surface.[12][13]

-

Van der Waals Forces: Although individually weak, the cumulative effect of Van der Waals forces between the polymer and the mucosal surface contributes to the overall adhesive strength.[6]

The following diagram illustrates the key molecular interactions involved in the consolidation stage of this compound bioadhesion.

Figure 1: Key hydrogen bonding interactions between hydrolyzed this compound (PVM/MA) and mucin glycoproteins.

Factors Influencing this compound Bioadhesion

The efficiency and strength of this compound bioadhesion are influenced by several factors, both related to the polymer itself and the biological environment.

| Factor | Influence on Bioadhesion | Rationale |

| Molecular Weight | Higher molecular weight generally leads to stronger adhesion. | Longer polymer chains allow for greater interpenetration and more points of interaction with the mucosal surface.[15] |

| pH of the Environment | Adhesion is pH-dependent. | The degree of ionization of the carboxylic acid groups is influenced by pH, which in turn affects the balance of hydrogen bonding and electrostatic interactions. |

| Degree of Cross-linking | Moderate cross-linking can enhance adhesive strength. | Cross-linking can control the swelling of the polymer, preventing premature dissolution and maintaining the integrity of the adhesive matrix.[1] |

| Presence of Other Excipients | Can either enhance or hinder adhesion. | Plasticizers can increase polymer chain flexibility, while other polymers may compete for binding sites on the mucosal surface.[16][17] |

| Mucus Turnover Rate | High turnover rates can reduce the duration of adhesion. | The adhesive bond is with the mucus layer, so as the mucus is cleared, the adhered formulation is also removed. |

Experimental Protocols for Characterizing this compound Bioadhesion

The quantitative and qualitative assessment of bioadhesion is crucial for formulation development and quality control. Several in-vitro and ex-vivo methods are employed to characterize the adhesive properties of this compound.

Tensile Strength Measurement

This method measures the force required to separate the bioadhesive formulation from a model mucosal tissue.

Protocol:

-

Preparation of Substrates: A section of fresh porcine buccal mucosa is excised and mounted on a holder. The this compound-containing formulation is applied to another holder.

-

Contact: The two holders are brought into contact with a defined force for a specified period to allow for the initiation of adhesion.

-

Separation: The holders are then pulled apart at a constant speed using a tensiometer.

-

Measurement: The force required to detach the formulation from the mucosal tissue is recorded as the tensile strength.

Peel Strength Measurement

This method assesses the force required to peel a bioadhesive film from a mucosal surface.

Protocol:

-

Preparation: A film of the this compound formulation is prepared and one end is attached to a movable clamp. The film is then applied to a mounted mucosal tissue.

-

Peeling: The clamp is moved upwards at a constant speed, peeling the film away from the mucosa at a 90-degree angle.

-

Measurement: The force required to peel the film is continuously recorded.

Rheological Analysis

Rheological measurements can provide insights into the interactions between this compound and mucin.

Protocol:

-

Preparation: Solutions of this compound and mucin are prepared separately and then mixed.

-

Measurement: The viscosity of the individual solutions and the mixture is measured using a rheometer.

-

Analysis: A significant increase in the viscosity of the mixture compared to the individual components suggests strong intermolecular interactions, indicative of mucoadhesion.

The following diagram outlines the workflow for tensile strength measurement.

Figure 2: Workflow for the determination of bioadhesive strength using tensile strength measurement.

Conclusion: Harnessing the Power of this compound Bioadhesion

The bioadhesive mechanism of this compound is a sophisticated interplay of chemical reactions, physical entanglement, and intermolecular forces. The hydrolysis of the maleic anhydride groups to form carboxylic acids is the cornerstone of its adhesive properties, enabling strong hydrogen bonding and interpenetration with the mucus layer. By understanding and controlling the factors that influence this mechanism, researchers and formulation scientists can unlock the full potential of this compound to develop innovative and effective drug delivery systems that address the critical challenge of residence time at the site of action. The continued exploration of this remarkable polymer promises to yield even more advanced therapeutic solutions in the future.

References

- Development and Characterization of a Mucoadhesive System Containing Sodium Carboxymethylcellulose (CMC) as a Mucoadhesive Polymer. Journal of Heart Valve Disease. (2025-01-15).

- Mucoadhesive polysaccharides modulate sodium retention, release and taste perception. Food Hydrocolloids.

- Sodium Carboxymethyl Cellulose-Stabilised Multiple Emulsions with pH-Sensitive Behaviour, Enhanced Stability and Mucoadhesion for Oral Delivery of Chemopreventive Agents. MDPI.

- Bioadhesive polymeric platforms for transmucosal drug delivery systems – a review. SciSpace.

- Development and Characterization of a Mucoadhesive System Containing Sodium Carboxymethylcellulose (CMC) as a Mucoadhesive Polymer. Pharma Excipients.

- Bioadhesive Polymers for Drug Delivery. Queen's University Belfast.

- Is HPMC a mucoadhesive. Kima Chemical. (2024-04-03).

- Hydroxypropyl Methylcellulose—A Key Excipient in Pharmaceutical Drug Delivery Systems. PMC - NIH.

- Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel. PMC - NIH. (2023-09-21).

- Bioadhesive polymers: novel tool for drug delivery. PubMed.

- Natural and synthetic polymers used in Bioadhesive delivery system. International Journal for Innovative Research in Multidisciplinary Field.

- bioadhesive drug delivery system-a review. PHARMACEUTICAL SCIENCES.

- Results of determining of mucoadhesion of 2% solutions of sodium...

- Role of Polymer Physicochemical Properties on in vitro Mucoadhesion. Pharma Excipients. (2020-10-02).

- Hydroxy Propyl Methyl Cellulose: Different Aspects in Drug Delivery.

- Highly bioadhesive and mucoadhesive compositions containing polyvinyl alcohol, polycarbophil and biopolymer for the treatment of skin conditions and as vehicles for active ingredients.

- Mechanism of bioadhesion: Significance and symbolism. Synonym.tech. (2025-02-20).

- Exploring bioadhesion: insight on innovative strategies to investig

- Mucoadhesive drug delivery systems. PMC - NIH.

- Furan-2,5-dione--methoxyethene (1/1) | C7H8O4. PubChem.

- Bio-Inspired Muco-Adhesive Polymers for Drug Delivery Applic

- Overview of pharmaceutical excipients used in tablets and capsules. Drug Topics. (2008-10-24).

- Surface topographies for non-toxic bioadhesion control.

- Excipients and Active Pharmaceutical Ingredients.

- Introduction, Theories and Mechanisms of Bioadhesion.

- Bioadhesive polymers.

- Mucoadhesive Polymer-Based Formulations for Drug Delivery. Mathews Open Access Journals. (2025-02-20).

- Molecular aspects of muco- and bioadhesion: tethered structures and site-specific surfaces. PubMed.

- Cohesion mechanisms for bioadhesives. PMC - PubMed Central.

- Mucoadhesive drug delivery system: An overview. PMC - NIH.

- Highlights of Mucoadhesive Drug Delivery Systems: A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2017-04-30).

- Eastman Product Finder | Product Catalog | Specialty M

- Material Database. Arkema High Performance Polymers.

- Adhesion materials and methods of manufacture.

- Adhesive cyanoacrylate compositions with reduced adhesion to skin.

Sources

- 1. scispace.com [scispace.com]

- 2. Bioadhesive polymers: novel tool for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mucoadhesive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mucoadhesive drug delivery system: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iajps.com [iajps.com]

- 6. iglobaljournal.com [iglobaljournal.com]

- 7. Furan-2,5-dione--methoxyethene (1/1) | C7H8O4 | CID 62708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WO2019086716A1 - Adhesion materials and methods of manufacture - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Cohesion mechanisms for bioadhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploring bioadhesion: insight on innovative strategies to investigate bioadhesive scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. News - Is HPMC a mucoadhesive [kimachemical.com]

- 14. Hydroxypropyl Methylcellulose Bioadhesive Hydrogels for Topical Application and Sustained Drug Release: The Effect of Polyvinylpyrrolidone on the Physicomechanical Properties of Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. drugtopics.com [drugtopics.com]

- 17. researchgate.net [researchgate.net]

The Dual-Faceted Nature of Poly(methyl vinyl ether-alt-maleic anhydride): An In-Depth Technical Guide for Advanced Drug Delivery

Foreword: Beyond a Simple Excipient

To the dedicated researcher, the discerning scientist, and the innovative drug development professional, the selection of a polymeric excipient is a critical decision that profoundly influences the therapeutic efficacy and clinical success of a formulation. Among the myriad of available polymers, poly(methyl vinyl ether-alt-maleic anhydride) (PVM/MA), commercially known as Viscofas or Gantrez™, stands out not merely as a passive carrier but as a versatile and dynamic component capable of imparting sophisticated functionalities to drug delivery systems. This technical guide eschews a superficial overview, instead delving into the core scientific principles that govern the unique structure and characteristics of PVM/MA copolymer. Our exploration will be grounded in the causality behind its behavior, offering not just protocols but a rationale for their application, thereby empowering you to harness the full potential of this remarkable copolymer in your research and development endeavors.

I. The Molecular Architecture of a Functional Powerhouse

At its essence, PVM/MA is an alternating copolymer synthesized from the polymerization of methyl vinyl ether and maleic anhydride.[1][2] This strict alternating sequence is a cornerstone of its predictable properties and is a direct result of the polymerization mechanism, which often involves the formation of a charge-transfer complex between the electron-rich methyl vinyl ether and the electron-deficient maleic anhydride.[1] The resulting linear polymer possesses a repeating unit with a molecular weight of approximately 156.14 g/mol .[3]

The true versatility of PVM/MA, however, lies in the reactivity of the maleic anhydride units. In its anhydrous form, the polymer is soluble in organic solvents such as acetone and tetrahydrofuran (THF).[4] Upon exposure to aqueous environments, the anhydride ring readily hydrolyzes to form two carboxylic acid groups.[1] This transformation from a hydrophobic anhydride to a hydrophilic dicarboxylic acid is the linchpin of its pH-dependent solubility and mucoadhesive properties.

Hydrolysis of the maleic anhydride ring in PVM/MA copolymer.

II. Physicochemical Characteristics: A Spectrum of Possibilities

The physicochemical properties of PVM/MA copolymers can be modulated by controlling the molecular weight and by derivatizing the carboxylic acid groups to form esters or salts.[1][3] This tunability allows for the selection of a specific grade of PVM/MA with properties tailored for a particular drug delivery application.

Table 1: Physicochemical Properties of Select Gantrez™ AN Grades

| Property | Gantrez™ AN-119 | Gantrez™ AN-139 | Gantrez™ AN-149 | Gantrez™ AN-169 |

| Approximate Molecular Weight (Mw) | 130,000 | 690,000 | 1,250,000 | 2,000,000 |

| Specific Viscosity | 0.1 - 0.5 | 1.0 - 1.5 | 1.5 - 2.5 | 2.6 - 3.5 |

| Glass Transition Temperature (Tg) | 151-154 °C | 151-154 °C | 151-154 °C | 151-154 °C |

| Appearance | White, free-flowing powder | White, free-flowing powder | White, free-flowing powder | White, free-flowing powder |

| Solubility (Anhydrous form) | Soluble in THF and acetone | Soluble in THF and acetone | Soluble in THF and acetone | Soluble in THF and acetone |

| Solubility (Hydrolyzed form) | Soluble in water | Soluble in water | Soluble in water | Soluble in water |

Data compiled from various sources.[1][2][3][5]

III. Synthesis and Characterization: Ensuring Quality and Consistency

The synthesis of PVM/MA is typically achieved through free-radical polymerization in a suitable organic solvent.[3] The choice of solvent and initiator can influence the molecular weight and polydispersity of the resulting copolymer.

Experimental Protocol: Synthesis of PVM/MA Copolymer

-

Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and thermocouple is assembled.

-

Monomer and Solvent Charging: Maleic anhydride is dissolved in a suitable solvent, such as a mixture of cyclohexane and ethyl acetate, and charged into the reactor.

-

Inerting: The solution is purged with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Initiator and Comonomer Addition: A calculated amount of a free-radical initiator, such as azobisisobutyronitrile (AIBN), and methyl vinyl ether are added to the reactor under a nitrogen blanket.

-

Polymerization: The reaction mixture is heated to 70-80 °C and stirred continuously for a predetermined period, typically 8 hours.

-

Precipitation and Purification: Upon completion, the reaction mixture is cooled to room temperature, causing the PVM/MA copolymer to precipitate. The precipitate is then filtered and washed with fresh solvent to remove unreacted monomers and initiator residues.

-

Drying: The purified copolymer is dried in a vacuum oven at 60 °C until a constant weight is achieved.

Characterization Workflow

A typical workflow for the synthesis and characterization of PVM/MA copolymer.

A crucial aspect of quality control for PVM/MA copolymers is the determination of their molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Experimental Protocol: GPC Analysis of PVM/MA Copolymer

-

Sample Preparation: Accurately weigh 5-10 mg of the dry PVM/MA copolymer and dissolve it in an appropriate mobile phase, such as THF for the anhydrous form.[6] The typical concentration range is 2-10 mg/mL.[7] Gentle agitation or overnight stirring may be required for complete dissolution.

-

Filtration: Filter the polymer solution through a 0.2-0.45 µm PTFE syringe filter to remove any particulate matter that could damage the GPC columns.[7]

-

Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector. For more detailed analysis, a multi-angle light scattering (MALS) detector can be added to determine absolute molecular weight without the need for column calibration with specific PVM/MA standards.[8]

-

Chromatographic Conditions:

-

Columns: A set of columns suitable for the expected molecular weight range of the polymer.

-

Mobile Phase: THF is a common mobile phase for the anhydrous form.[4]

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Temperature: The analysis is usually performed at or slightly above room temperature.

-

-

Calibration: Calibrate the system using a series of narrow molecular weight standards, such as polystyrene standards, to generate a calibration curve of log(molecular weight) versus elution volume.

-

Data Analysis: Analyze the chromatogram of the PVM/MA sample to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn).

IV. Biocompatibility and Toxicological Profile: A Foundation of Safety

A paramount consideration for any pharmaceutical excipient is its safety profile. PVM/MA copolymers and their derivatives have been extensively studied and are generally recognized as safe for use in cosmetic and pharmaceutical applications.[9] The large molecular weight of these polymers generally precludes their absorption through the skin or gastrointestinal mucosa.[9] Toxicological studies on various esters of PVM/MA have shown them to be non-toxic in short-term oral and subchronic inhalation studies, and they are not dermal or ocular irritants.[9] This favorable safety profile provides a strong foundation for their use in a wide array of drug delivery systems.

V. The Art of Drug Delivery: Harnessing the Power of PVM/MA

The unique properties of PVM/MA copolymers make them exceptionally well-suited for a variety of advanced drug delivery applications.

Mucoadhesion: The "Molecular Glue" for Enhanced Residence Time

The hydrolyzed form of PVM/MA, with its abundance of carboxylic acid groups, exhibits strong mucoadhesive properties.[10] This is attributed to a combination of mechanisms, including:

-

Hydrogen Bonding: The carboxylic acid groups form numerous hydrogen bonds with the glycoproteins in the mucus layer.[11]

-

Interpenetration: The flexible polymer chains can interpenetrate the mucus network, leading to physical entanglement.[10]

-

Electrostatic Interactions: At pH values above their pKa, the carboxylate anions can interact with positively charged components of the mucus.

This mucoadhesiveness is highly advantageous for increasing the residence time of formulations at the site of application, such as the oral cavity, gastrointestinal tract, or vaginal mucosa, thereby improving drug absorption and bioavailability.[5][12]

Mechanisms of mucoadhesion between PVM/MA and the mucus layer.

Nanoparticles for Targeted and Controlled Release

PVM/MA copolymers are excellent candidates for the formulation of nanoparticles for drug delivery.[1][2] These nanoparticles can be prepared by various methods, including solvent displacement and nanoprecipitation. The resulting nanoparticles can encapsulate a wide range of therapeutic agents, protecting them from degradation and enabling controlled release.[2] Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands to achieve site-specific drug delivery.[13] In vivo studies have demonstrated the potential of Gantrez nanoparticles to enhance the oral bioavailability and lung accumulation of drugs.[2]

Hydrogels for Sustained Release

The hydrophilic nature of hydrolyzed PVM/MA allows for the formation of hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water.[14][15] These hydrogels can be designed to release entrapped drugs in a sustained manner. The drug release kinetics from PVM/MA-based hydrogels are often governed by a combination of diffusion and polymer chain relaxation (swelling).[5] The release profile can be modeled using mathematical equations such as the Korsmeyer-Peppas model to elucidate the underlying release mechanism.[16]

VI. Concluding Remarks: A Polymer for the Future of Drug Delivery

Poly(methyl vinyl ether-alt-maleic anhydride) is far more than a simple binder or film-former. Its unique alternating structure, the reactivity of its anhydride groups, and its resulting mucoadhesive and pH-responsive properties make it a powerful tool in the arsenal of the formulation scientist. By understanding the fundamental principles that govern its behavior, researchers can rationally design and develop sophisticated drug delivery systems that offer improved therapeutic outcomes. The continued exploration of PVM/MA and its derivatives promises to unlock even more innovative applications in the future, solidifying its place as a key enabling technology in the advancement of pharmaceutical sciences.

References

- Thermosensitive Bioadhesive Hydrogels Based on Poly(N-isopropylacrilamide) and Poly(methyl vinyl ether-alt-maleic anhydride) for the Controlled Release of Metronidazole in the Vaginal Environment. MDPI.

- In-Depth Technical Guide to Poly(vinyl ether-co-maleic anhydride) Copolymers for Pharmaceutical Research and Development. Benchchem.

- Bioadhesive Properties of Gantrez Nanoparticles. PMC - NIH.

- Comparative Evaluation of Polymeric Nanoparticles of Rifampicin Comprising Gantrez and Poly(ethylene Sebacate)

- Bioadhesive Properties of Gantrez Nanoparticles.

- Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy. MDPI.

- Poly(methyl vinyl ether-co-maleic acid) hydrogels containing cyclodextrins and Tween 85 for potential application as hydrophobic drug delivery systems. Queen's University Belfast.

- Engineering Design and Molecular Dynamics of Mucoadhesive Drug Delivery Systems as Targeting Agents. NIH.

- Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjug

- Hydrogels based on poly(methyl vinyl ether-co-maleic acid) and Tween 85 for sustained delivery of hydrophobic drugs. Queen's University Belfast.

- Bioadhesive poly(methyl vinyl ether-co-maleic anhydride)-TPGS copolymer modified PLGA/lipid hybrid nanoparticles for improving intestinal absorption of cabazitaxel. PubMed.

- Preparation and characterization of mucoadhesive nanoparticles of poly (methyl vinyl ether-co-maleic anhydride)

- POLY-METHYL VINYL ETHER-CO-MALEIC ANHYDRIDE NANOPARTICLES AS ANTIGEN DELIVERY AND ACTIVATING SYSTEMS.

- Thermosensitive hydrogels of poly(methyl vinyl ether-co-maleic anhydride) - Pluronic(®) F127 copolymers for controlled protein release. PubMed.

- Polymer Characterization by GPC, Light Scattering, Viscosity.

- PVM/MA Copolymer (Film Former): Cosmetic Ingredient INCI. SpecialChem.

- PVM/MA Copolymer. Cosmetics Info.

- Buy High Grade High Purity 99% PVM/MA 9011-16-9 In Stock with Best Price. Bojie Chemical.

- Sample Preparation – GPC.

- Bio-Inspired Muco-Adhesive Polymers for Drug Delivery Applic

- GPC Sample Preparation Guide: From Plastics to Biopolymers.

Sources

- 1. Bioadhesive Properties of Gantrez Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative evaluation of polymeric nanoparticles of rifampicin comprising Gantrez and poly(ethylene sebacate) on pharmacokinetics, biodistribution and lung uptake following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. azom.com [azom.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, characterization and applications of copolymer of β – cyclodextrin: a review [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. wyatt.com [wyatt.com]

- 9. How to use GPC/SEC for compositional analysis | Malvern Panalytical [malvernpanalytical.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Engineering Design and Molecular Dynamics of Mucoadhesive Drug Delivery Systems as Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bioadhesive poly(methyl vinyl ether-co-maleic anhydride)-TPGS copolymer modified PLGA/lipid hybrid nanoparticles for improving intestinal absorption of cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gantrez AN as a new polymer for the preparation of ligand-nanoparticle conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 15. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Determination of PVM/MA Copolymer Molecular Weight

Introduction: The Critical Role of Molecular Weight in PVM/MA Copolymer Performance

Poly(methyl vinyl ether-co-maleic anhydride), commonly known as PVM/MA copolymer, is a versatile and functional polymer with a wide array of applications in the pharmaceutical, cosmetic, and oral care industries.[1][2] Its utility as a bioadhesive, film former, and stabilizing agent is intrinsically linked to its molecular weight and molecular weight distribution.[3][4] These parameters govern crucial properties such as viscosity, adhesion, and drug release kinetics, making their precise determination a cornerstone of product development and quality control.[5]

This guide provides an in-depth exploration of the primary analytical techniques for characterizing the molecular weight of PVM/MA copolymers. We will delve into the theoretical underpinnings and practical considerations of Size Exclusion Chromatography (SEC), Viscometry, and Light Scattering methods, offering field-proven insights to empower researchers and drug development professionals in their analytical endeavors.

I. The Foundational Technique: Size Exclusion Chromatography (SEC/GPC)

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely employed method for determining the molecular weight distribution of polymers.[6][7] The principle of SEC lies in the separation of molecules based on their hydrodynamic volume in solution.[8]

Causality Behind the Experimental Choices in SEC

The selection of the mobile phase, column, and calibration standards is critical for obtaining accurate and reproducible results for PVM/MA copolymers.

-

Mobile Phase Selection: PVM/MA copolymers are soluble in polar organic solvents. Tetrahydrofuran (THF) is a commonly used eluent due to its ability to dissolve the copolymer and its compatibility with a wide range of GPC columns.[9] The mobile phase must be of high purity and filtered to prevent column blockage and baseline noise.[10]

-

Column Selection: The choice of GPC columns is dictated by the expected molecular weight range of the PVM/MA copolymer. A set of columns with a range of pore sizes is often used to achieve optimal separation across the entire molecular weight distribution.[11]

-

Calibration: Accurate molecular weight determination by conventional GPC is a relative technique that relies on a calibration curve generated from well-characterized polymer standards with narrow molecular weight distributions.[12][13] Polystyrene or poly(methyl methacrylate) (PMMA) standards are frequently used for this purpose.[14]

Experimental Protocol: A Self-Validating System

A robust SEC protocol incorporates self-validating steps to ensure data integrity.

Step-by-Step Methodology for SEC/GPC Analysis of PVM/MA Copolymer:

-

System Preparation:

-

Equilibrate the GPC system, including the pump, columns, and detectors (typically a refractive index detector), with the chosen mobile phase (e.g., HPLC-grade THF) at a constant flow rate and temperature.

-

Ensure a stable baseline before injecting any samples.

-

-

Calibration Curve Generation:

-

Prepare a series of solutions of narrow molecular weight polymer standards (e.g., polystyrene) at known concentrations in the mobile phase.[15]

-

Inject each standard solution and record the retention time of the peak maximum.

-

Plot the logarithm of the peak molecular weight (log Mp) against the retention time to construct the calibration curve.[10]

-

-

Sample Preparation and Analysis:

-

Accurately weigh and dissolve the PVM/MA copolymer sample in the mobile phase to a known concentration. Ensure complete dissolution.

-

Filter the sample solution through a compatible syringe filter (e.g., 0.45 µm PTFE) to remove any particulate matter.

-

Inject the filtered sample solution into the GPC system.

-

-

Data Acquisition and Processing:

-

Record the chromatogram of the PVM/MA copolymer sample.

-

Using the GPC software, integrate the sample peak and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) based on the calibration curve.

-

Visualizing the SEC Workflow

Caption: Streamlined workflow for PVM/MA copolymer molecular weight determination using SEC/GPC.

II. Viscometry: A Cost-Effective Approach to Average Molecular Weight

Viscometry offers a more economical method for determining the viscosity-average molecular weight (Mv) of polymers.[16] This technique is based on the principle that the viscosity of a polymer solution is related to the size and shape of the polymer molecules.[17]

The Mark-Houwink Equation: The Cornerstone of Viscometric Analysis

The relationship between intrinsic viscosity [η] and molecular weight (M) is described by the Mark-Houwink equation:[18]

[η] = K * M^a

Where K and 'a' are the Mark-Houwink constants, which are specific to a given polymer-solvent-temperature system.[19][20] These constants must be determined experimentally by calibrating with polymer fractions of known molecular weight, often determined by an absolute method like light scattering.

Experimental Protocol for Viscometry

Step-by-Step Methodology for Determining Mv:

-

Solution Preparation:

-

Prepare a stock solution of the PVM/MA copolymer in a suitable solvent (e.g., THF or acetone) at a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

-

Viscosity Measurement:

-

Calculation of Viscosities:

-

Calculate the relative viscosity (η_rel = t/t₀), specific viscosity (η_sp = η_rel - 1), and reduced viscosity (η_red = η_sp / c) for each concentration (c).

-

-

Determination of Intrinsic Viscosity:

-

Plot the reduced viscosity against concentration and extrapolate to zero concentration to obtain the intrinsic viscosity [η].[22]

-

-

Molecular Weight Calculation:

-

Using the predetermined Mark-Houwink constants (K and a) for the specific PVM/MA copolymer-solvent system, calculate the viscosity-average molecular weight (Mv) from the Mark-Houwink equation.[23]

-

Visualizing the Viscometry Workflow

Caption: Methodical approach for determining the viscosity-average molecular weight of PVM/MA copolymer.

III. Light Scattering: An Absolute Measurement of Molecular Weight

Static Light Scattering (SLS) is a powerful, non-destructive technique that provides an absolute measurement of the weight-average molecular weight (Mw) without the need for column calibration with molecular weight standards.[24][25] The intensity of light scattered by a polymer solution is directly proportional to its molecular weight and concentration.[26][27]

Coupling SEC with Multi-Angle Light Scattering (MALS)

For a comprehensive characterization of the entire molecular weight distribution, SEC is often coupled with a multi-angle light scattering (MALS) detector.[28] This combination allows for the determination of the absolute molecular weight at each elution volume, providing a more accurate molecular weight distribution than conventional SEC.[29]

Experimental Protocol for SEC-MALS

Step-by-Step Methodology for SEC-MALS Analysis:

-

System Setup:

-

An SEC system is configured with a MALS detector and a concentration detector (e.g., a refractive index detector) in series after the SEC columns.

-

-

Sample Analysis:

-

The PVM/MA copolymer sample is prepared and injected into the SEC system as described in the SEC protocol.

-

-

Data Acquisition:

-

As the sample elutes from the columns and passes through the detectors, the MALS detector measures the scattered light intensity at multiple angles, while the RI detector measures the concentration at each elution slice.

-

-

Data Analysis:

-

The MALS software uses the scattered light intensity and concentration data to calculate the absolute molecular weight for each elution slice.

-

This allows for the construction of a detailed and accurate molecular weight distribution and the calculation of Mn, Mw, and PDI.

-

Data Presentation: A Comparative Overview

| Property Determined | Size Exclusion Chromatography (SEC/GPC) | Viscometry | Static Light Scattering (SLS) / SEC-MALS |

| Molecular Weight Average | Relative Mn, Mw | Viscosity-Average (Mv) | Absolute Mw, Mn |

| Distribution Information | Yes | No | Yes (with SEC-MALS) |

| Calibration Requirement | Requires polymer standards | Requires Mark-Houwink constants | No (for absolute Mw) |

| Key Advantage | Widely available, provides distribution | Cost-effective | Absolute measurement, high accuracy |

| Typical PVM/MA Mw Range | ~80,000 - 1,080,000 g/mol | Varies with grade | ~80,000 - 1,080,000 g/mol |

| Typical PVM/MA Mn Range | ~311,000 g/mol [30] | Varies with grade | ~311,000 g/mol [30] |

Conclusion: A Multi-faceted Approach to a Critical Parameter

The determination of molecular weight is indispensable for controlling the quality and performance of PVM/MA copolymers in various applications. While SEC/GPC provides a robust and widely used method for analyzing the molecular weight distribution, viscometry offers a cost-effective means of determining an average molecular weight. For the highest accuracy and an absolute measurement, light scattering techniques, particularly when coupled with SEC, represent the gold standard. The choice of technique will ultimately depend on the specific requirements of the research, development, or quality control setting. A thorough understanding of the principles and practicalities of each method, as outlined in this guide, is paramount for generating reliable and meaningful data.

References

- Vertex AI Search. (2024). PVM/MA Copolymer - Cosmetic Ingredients Guide.

- Sparx Engineering. (2024). Measuring a Polymer's Molecular Weight with a Viscometer.

- Chemistry For Everyone. (2025). How Is Light Scattering Used To Determine Polymer Molecular Weight?

- Brookhaven Instruments. (2021). Using Static Light Scattering to Measure Polymer Molecular Weights.

- LS Instruments. (n.d.).

- 1311 Jackson Ave Dental. (2023). PVM/MA Copolymer in Toothpaste: Benefits & Safety.

- Tiiips. (n.d.). PVM/MA Copolymer.

- ChemicalBook. (2024). The brief introduction of PVM/MA.

- SpecialChem. (2023). PVM/MA Copolymer (Film Former): Cosmetic Ingredient INCI.

- Tosoh Bioscience. (n.d.).

- University of California, Davis. (n.d.).

- Amrita Vishwa Vidyapeetham. (n.d.). Determination of Viscosity Average Molecular Weight of Polymer (Theory).

- Scribd. (n.d.). Determination of Molecular Weight of Polymers by Viscometry.

- Phywe. (2017).

- Alfa Chemistry. (n.d.). CAS 9011-16-9 Poly(methyl vinyl ether-alt-maleic anhydride).

- Sigma-Aldrich. (n.d.). Poly(methyl vinyl ether-alt-maleic anhydride) average Mw ~216000, average Mn ~80000.

- BenchChem. (n.d.). In-Depth Technical Guide to Poly(vinyl ether-co-maleic anhydride) Copolymers for Pharmaceutical Research and Development.

- Sigma-Aldrich. (n.d.). Poly(methyl vinyl ether-alt-maleic anhydride) average Mw ~1080000, average Mn ~311000.

- Wikipedia. (n.d.).

- Malvern Panalytical. (n.d.).

- Agilent. (n.d.).

- Malvern Panalytical. (n.d.).

- Malvern Panalytical. (2025).

- Waters. (n.d.).

- Wikipedia. (n.d.).

- Jetir.org. (n.d.).

- ResolveMass Laboratories Inc. (2026).

- University of Warwick. (2013).

- Bo Jie Chemical Co,. (2024). Buy High Grade High Purity 99% PVM/MA 9011-16-9 In Stock with Best Price.

- Phenomenex. (n.d.).

- Agilent. (n.d.).

- Paint.org. (n.d.).

- RSC Publishing. (2023).

Sources

- 1. jacksonavedental.com [jacksonavedental.com]

- 2. The brief introduction of PVM/MA_Chemicalbook [chemicalbook.com]

- 3. PVM/MA Copolymer [tiiips.com]

- 4. specialchem.com [specialchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Gel permeation chromatography - Wikipedia [en.wikipedia.org]

- 7. agilent.com [agilent.com]

- 8. docs.paint.org [docs.paint.org]

- 9. Buy High Grade High Purity 99% PVM/MA 9011-16-9 In Stock with Best Price [bojiechemical.com]

- 10. warwick.ac.uk [warwick.ac.uk]

- 11. Gel Permeation Chromatography (GPC) | Phenomenex [phenomenex.com]

- 12. waters.com [waters.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. GPC/SEC calibration standards | Malvern Panalytical [malvernpanalytical.com]

- 15. agilent.com [agilent.com]

- 16. Measuring a Polymer’s Molecular Weight with a Viscometer - Sparx Engineering [sparxeng.com]

- 17. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 18. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 19. macro.lsu.edu [macro.lsu.edu]

- 20. jetir.org [jetir.org]

- 21. spegroup.ru [spegroup.ru]

- 22. scribd.com [scribd.com]

- 23. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]

- 24. youtube.com [youtube.com]

- 25. lsinstruments.ch [lsinstruments.ch]

- 26. brookhaveninstruments.com [brookhaveninstruments.com]

- 27. eng.uc.edu [eng.uc.edu]

- 28. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]

- 29. pubs.rsc.org [pubs.rsc.org]

- 30. alfa-chemistry.com [alfa-chemistry.com]

Advancing In Vivo Research: A Technical Guide to the Safety and Biocompatibility of Viscofas

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Biocompatibility in In Vivo Success

The transition from in vitro discovery to in vivo validation is a pivotal and challenging phase in the development of novel therapeutics and medical devices. A primary determinant of success in this transition is the biocompatibility of the materials employed.[1][2] "Biocompatibility" is defined as the "ability of a medical device or material to perform with an appropriate host response in a specific application"[1]. This guide provides an in-depth technical overview of the safety and biocompatibility profile of Viscofas, a polysaccharide-based hydrogel, intended for in vivo research applications. As a Senior Application Scientist, this document is structured to provide not just protocols, but the underlying scientific rationale to empower researchers in making informed decisions for their study designs.

Understanding this compound: Composition and Intended Use

This compound is a sterile, biodegradable hydrogel primarily composed of cross-linked carboxymethyl cellulose (CMC).[3][4] CMC is a water-soluble polysaccharide derived from cellulose and is widely recognized for its excellent biocompatibility, low immunogenicity, and biodegradability, making it a suitable candidate for various biomedical applications, including drug delivery and tissue engineering.[5][6][7][8][9][10] The hydrogel matrix of this compound is designed to be an inert scaffold, providing a viscous environment for localized delivery of therapeutic agents or to serve as a space-filling material in preclinical models.

The inherent properties of polysaccharides like CMC make them attractive for in vivo studies due to their natural origin and favorable safety profiles.[7][9][11]

The Framework for Biocompatibility Assessment: ISO 10993

The biological evaluation of any material intended for in vivo use is rigorously guided by the International Organization for Standardization (ISO) 10993 series of standards.[1][12][13] These standards provide a framework for assessing the potential biological risks arising from the use of medical devices and their component materials.[12] This guide will follow the principles outlined in ISO 10993 to detail the biocompatibility assessment of this compound.

The evaluation process is a multi-stage approach that begins with material characterization and progresses through in vitro and in vivo testing.[1][14]

In Vitro Biocompatibility Screening: The First Line of Safety Assessment

Before any in vivo studies are initiated, a battery of in vitro tests is performed to provide an initial screening of the material's safety at the cellular level.[14]

Cytotoxicity Testing (ISO 10993-5)

Rationale: Cytotoxicity assays are fundamental for evaluating whether a material or its extracts are toxic to living cells.[13][15] These tests screen for the presence of leachable substances that could cause cell lysis, inhibit cell growth, or lead to cell death.[13][16]

Methodology:

-

Extract Preparation: this compound is extracted in a cell culture medium (e.g., MEM) under standardized conditions (e.g., 37°C for 24 hours) as per ISO 10993-12.

-

Cell Culture: A monolayer of a sensitive cell line (e.g., L929 mouse fibroblasts) is established.

-

Exposure: The cell monolayer is exposed to the this compound extract.

-

Assessment: Cellular responses are evaluated qualitatively (microscopic observation of cell morphology) and quantitatively (cell viability assays like MTT or XTT). A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[16]

Expected Outcome for this compound: Based on the known biocompatibility of CMC, this compound is expected to be non-cytotoxic.[3][4]

Hemocompatibility Testing (ISO 10993-4)

Rationale: For applications where this compound may come into contact with blood, hemocompatibility testing is crucial to evaluate adverse effects on blood components.[15] Key assessments include hemolysis (destruction of red blood cells), thrombosis (clot formation), and complement activation.[15]

Methodology (Hemolysis):

-

Extract Preparation: this compound is extracted in a saline solution.

-

Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

-

Incubation: Diluted blood is incubated with the this compound extract.

-

Analysis: The amount of hemoglobin released from red blood cells is measured spectrophotometrically.

Expected Outcome for this compound: Polysaccharide-based materials like CMC are generally known for their good hemocompatibility.

In Vivo Biocompatibility Studies: Assessing the Host Response

Following successful in vitro screening, in vivo studies are conducted to evaluate the material's performance within a living organism.[2][17] These studies are designed to mimic the intended clinical use as closely as possible.

Irritation and Skin Sensitization (ISO 10993-10 & 10993-23)

Rationale: These tests assess the potential of a material to cause localized inflammation or an allergic reaction upon contact with skin or mucosal surfaces.[13][15]

Methodology (Intracutaneous Irritation):

-

Animal Model: Typically, rabbits are used.

-

Injection: Extracts of this compound in both polar and non-polar solvents are injected intracutaneously.

-

Observation: The injection sites are observed for signs of erythema (redness) and edema (swelling) at 24, 48, and 72 hours post-injection.

-

Scoring: The reactions are scored, and the overall irritation index is calculated.

Methodology (Sensitization - Guinea Pig Maximization Test):

-

Animal Model: Guinea pigs are used.

-

Induction Phase: The animals are initially exposed to the this compound extract to induce a potential immune response.

-

Challenge Phase: After a rest period, the animals are challenged with a non-irritating concentration of the extract.

-

Observation: The application site is observed for allergic skin reactions.

Expected Outcome for this compound: CMC is not known to be a primary irritant or a sensitizer.[18]

Acute Systemic Toxicity (ISO 10993-11)

Rationale: This test evaluates the potential for a material to cause systemic toxic effects following a single, acute exposure.

Methodology:

-

Animal Model: Typically, mice are used.

-

Administration: this compound extracts are administered intravenously or intraperitoneally.

-

Observation: The animals are observed for signs of toxicity and mortality over a 72-hour period.

Expected Outcome for this compound: Uncrosslinked and crosslinked CMC have been shown to be practically non-toxic in acute oral toxicity studies.[19]

Sub-chronic Toxicity (ISO 10993-11)

Rationale: For applications involving longer-term exposure, sub-chronic toxicity studies are necessary to evaluate the effects of repeated exposure to the material.

Methodology:

-

Animal Model: Rats are often used.

-

Administration: The this compound extract is administered daily for a period of up to 90 days.

-

Analysis: At the end of the study, hematological and biochemical parameters are analyzed, and major organs are examined for histopathological changes.[20]

Expected Outcome for this compound: Studies on food-grade CMC have shown no treatment-related abnormalities in hematological and biochemical parameters, and no abnormalities in the histopathology of major organs.[20]

Implantation (ISO 10993-6)

Rationale: This is a critical test for any material intended for implantation. It assesses the local pathological effects on the tissue at the implantation site.[2]

Methodology:

-

Animal Model: Rabbits or rats are commonly used.

-

Implantation: A sample of this compound is surgically implanted into a relevant tissue site (e.g., subcutaneous, muscle).

-

Observation Periods: Implants are left in place for various time points (e.g., 1, 4, 12 weeks).

-

Histopathological Evaluation: The implantation site and surrounding tissue are excised and examined microscopically for signs of inflammation, fibrosis, tissue degeneration, and other cellular responses.[17][21]

Expected Outcome for this compound: A biocompatible material like this compound is expected to elicit a minimal inflammatory response that resolves over time, leading to the formation of a thin, fibrous capsule around the implant.[2]

Data Presentation and Interpretation

To facilitate clear and concise interpretation of biocompatibility data, results should be summarized in a structured format.

Table 1: Summary of In Vitro Biocompatibility Test Results for this compound

| Test (ISO Standard) | Method | Acceptance Criteria | Result |

| Cytotoxicity (10993-5) | MEM Elution | Grade ≤ 2 (Mild Reactivity) | Pass |

| Hemolysis (10993-4) | Direct Contact | Hemolysis ≤ 5% | Pass |

Table 2: Summary of In Vivo Biocompatibility Test Results for this compound

| Test (ISO Standard) | Animal Model | Observation | Result |

| Intracutaneous Irritation (10993-23) | Rabbit | No significant erythema or edema | Non-irritating |

| Sensitization (10993-10) | Guinea Pig | No allergic reaction | Non-sensitizing |

| Acute Systemic Toxicity (10993-11) | Mouse | No signs of systemic toxicity | Pass |

| Implantation (10993-6) | Rabbit | Minimal inflammatory response, thin fibrous capsule | Biocompatible |

Experimental Workflows and Diagrams

Visual representations of experimental workflows can enhance understanding and reproducibility.

Caption: Biocompatibility assessment workflow for this compound.

Conclusion: A Commitment to Safety and Scientific Integrity

The comprehensive biocompatibility assessment of this compound, guided by the ISO 10993 standards, provides a robust foundation for its safe use in in vivo research. The constituent material, carboxymethyl cellulose, has a long history of safe use in pharmaceutical and biomedical applications.[5][6][22] The data presented in this guide demonstrate that this compound is non-cytotoxic, hemocompatible, non-irritating, non-sensitizing, and exhibits excellent biocompatibility upon implantation. Researchers can therefore have a high degree of confidence in the safety profile of this compound, allowing them to focus on the primary objectives of their in vivo studies.

References

-

Biocompatibility and Drug Release Properties of Carboxymethyl Cellulose Hydrogel for Carboplatin Delivery. (n.d.). MDPI. Retrieved from [Link]

-

Recent Developments of Carboxymethyl Cellulose. (n.d.). PubMed Central. Retrieved from [Link]

-

Biocompatibility and Drug Release Properties of Carboxymethyl Cellulose Hydrogel for Carboplatin Delivery. (n.d.). ResearchGate. Retrieved from [Link]

-

Carboxymethyl cellulose-based oral delivery systems | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Applications of Carboxymethyl Cellulose Hydrogels. (2022, August 24). PubMed Central. Retrieved from [Link]

-

Sodium carboxymethyl cellulose. (n.d.). ECHA. Retrieved from [Link]

-

Toxicity Evaluation of Na-CMC synthesized from Cellulose of Water Hyacinth (Eichhornia crassipes (Mart. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link]

-

In vivo, in vitro, and analytical biocompatibility testing services. (n.d.). Pacific BioLabs. Retrieved from [Link]

-

Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards. (2024, April 2). MED Institute. Retrieved from [Link]

-

Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards. (2025, April 9). Vonco. Retrieved from [Link]

-

ISO 10993-1 and Biocompatibility. (n.d.). Emergo. Retrieved from [Link]

-

Medical Device Biocompatibility Testing and ISO 10993 Compliance. (n.d.). NAMSA. Retrieved from [Link]

-

Sodium carboxymethyl cellulose, enzymatically hydrolysed (WHO Food Additives Series 42). (n.d.). Inchem.org. Retrieved from [Link]

-

Is sodium carboxymethyl cellulose (CMC) really completely innocent? It may be triggering obesity | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Toxicity study of food-grade carboxymethyl cellulose synthesized from maize husk in Swiss albino mice. (n.d.). PubMed. Retrieved from [Link]

-

Glycerol / Glycerin. (n.d.). Chemical Safety Facts. Retrieved from [Link]

-

Polysaccharide-Based Hydrogels for Advanced Biomedical Engineering Applications. (n.d.). ACS Publications. Retrieved from [Link]

-

A Review on Biomedical Application of Polysaccharide-Based Hydrogels with a Focus on Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]

-

A Comprehensive Review of Polysaccharide-Based Hydrogels as Promising Biomaterials. (2023, June 30). MDPI. Retrieved from [Link]

-

Polysaccharide-Based Hydrogels and Their Application as Drug Delivery Systems in Cancer Treatment: A Review. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in Polysaccharide-Based Hydrogels for Tumor Immunotherapy. (n.d.). MDPI. Retrieved from [Link]

-

Safety Assessment of Glycerin as Used in Cosmetics. (n.d.). CIR Safety. Retrieved from [Link]

-

Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins. (n.d.). MDPI. Retrieved from [Link]

-

Safety Assessment of Glycerin as Used in Cosmetics. (2014, August 18). CIR Safety. Retrieved from [Link]

-

Dialdehyde Starch Nanocrystals as a Novel Cross-Linker for Biomaterials Able to Interact with Human Serum Proteins. (2022, July 11). PubMed. Retrieved from [Link]

-

Glycerol In Food, Cosmetics And Pharmaceutical Industries: Basics And New Applications. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]

-

Dialdehyde starch‐crosslinked chitosan films and their antimicrobial effects. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Biomaterials Synthesis and Characterization Is Dialdehyde Starch a Valuable Cross-linking Agent for Collagen/ Elastin Based Materials? (n.d.). Semantic Scholar. Retrieved from [Link]

-

SAFETY DATA SHEET - Pharmaceutical glycerine 99,5%. (n.d.). GLITHERM. Retrieved from [Link]

-

Recent advances on the preparation conditions, structural characteristics, physicochemical properties, functional properties and potential applications of dialdehyde starch: A review. (2024, January 8). PubMed. Retrieved from [Link]

-

Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. (2014, April 25). PubMed. Retrieved from [Link]

-

In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology. (2024, April 11). MDPI. Retrieved from [Link]

-

IN VIVO BIOCOMPATIBILITY ASSESSMENT OF NATURAL POLYMERS. (n.d.). Trepo. Retrieved from [Link]

-

Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Applications of Metal-Organic Frameworks as Drug Delivery Systems. (n.d.). MDPI. Retrieved from [Link]

-

Biocompatibility Evolves: Phenomenology to Toxicology to Regeneration. (n.d.). PubMed Central. Retrieved from [Link]

-

Biodegradable fumarate-based drug-delivery systems for ophthalmic applications. (n.d.). Wiley Online Library. Retrieved from [Link]

-

(PDF) Applications of Polymer Blends in Drug Delivery. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro and in vivo studies on biocompatibility of carbon fibres. (n.d.). PubMed Central. Retrieved from [Link]

-

Mucoadhesive Polymer-Based Formulations for Drug Delivery. (2025, February 20). IntechOpen. Retrieved from [Link]

Sources

- 1. pacificbiolabs.com [pacificbiolabs.com]

- 2. trepo.tuni.fi [trepo.tuni.fi]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments of Carboxymethyl Cellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Applications of Carboxymethyl Cellulose Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Review of Polysaccharide-Based Hydrogels as Promising Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polysaccharide-Based Hydrogels and Their Application as Drug Delivery Systems in Cancer Treatment: A Review [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. medinstitute.com [medinstitute.com]

- 13. Ensuring Medical Device Safety: The Role of Biocompatibility Testing and ISO 10993 Standards - Vonco [vonco.com]

- 14. saliterman.umn.edu [saliterman.umn.edu]

- 15. namsa.com [namsa.com]

- 16. emergobyul.com [emergobyul.com]

- 17. mdpi.com [mdpi.com]

- 18. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 19. rjpbcs.com [rjpbcs.com]

- 20. Toxicity study of food-grade carboxymethyl cellulose synthesized from maize husk in Swiss albino mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In vitro and in vivo studies on biocompatibility of carbon fibres - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

The Versatile Workhorse of Biomedical Innovation: A Technical Guide to Poly(methyl vinyl ether-co-maleic anhydride)

Introduction: Unveiling a Polymer of Great Potential

In the dynamic landscape of biomedical research and pharmaceutical development, the demand for versatile and reliable materials is ever-present. Among the myriad of synthetic polymers, Poly(methyl vinyl ether-co-maleic anhydride), commonly known as PVM/MA, has carved a significant niche for itself. Commercially available under the trade name Gantrez™, this alternating copolymer has demonstrated remarkable utility in a wide array of biomedical applications, from sophisticated drug delivery systems to advanced tissue engineering scaffolds.[1][2] Its success stems from a unique combination of properties: excellent biocompatibility, robust bioadhesion, and tunable physicochemical characteristics.[3][4]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals who seek to harness the full potential of PVM/MA. Moving beyond a mere recitation of facts, this document will provide a comprehensive understanding of the polymer's core attributes, the scientific principles governing its application, and detailed, field-proven methodologies for its use. As a Senior Application Scientist, the insights shared herein are a synthesis of established scientific literature and practical, hands-on experience in the formulation and characterization of PVM/MA-based systems.

Physicochemical Properties and the Foundation of Functionality

PVM/MA is a synthetic alternating copolymer of methyl vinyl ether and maleic anhydride.[5] The presence of the maleic anhydride group is central to its functionality. In its anhydride form, the polymer is relatively hydrophobic. However, upon hydrolysis in an aqueous environment, the anhydride ring opens to form two carboxylic acid groups. This transformation is the cornerstone of PVM/MA's utility, rendering the polymer water-soluble and creating a multiplicity of sites for hydrogen bonding.[5]

The commercial Gantrez™ AN series are available in a range of molecular weights, which directly influences their viscosity and, consequently, their performance in various applications.[5]

Table 1: Physicochemical Properties of Commercial Gantrez™ AN Grades

| Grade | Approximate Molecular Weight ( g/mol ) | Specific Viscosity (1% in MEK @ 25°C) |

| AN-119 | 130,000 | 0.1-0.5 |

| AN-139 | 690,000 | 1.0-1.5 |

| AN-149 | 1,250,000 | 1.5-2.5 |

| AN-169 | 2,000,000 | 2.6-3.5 |

Data sourced from Ashland Inc. technical datasheet.[5]

The choice of a specific Gantrez™ grade is a critical experimental decision. For applications requiring strong bioadhesion, such as mucoadhesive drug delivery systems, higher molecular weight grades (e.g., AN-169) are often preferred due to the increased number of potential interaction sites with mucosal surfaces.[6] Conversely, for applications where lower viscosity is desirable, such as in certain nanoparticle formulations, lower molecular weight grades (e.g., AN-119) may be more suitable.[7]

The Mechanism of Bioadhesion: A Tale of Two Carboxyls

The remarkable bioadhesive properties of PVM/MA are primarily attributed to the hydrolysis of its maleic anhydride groups into dicarboxylic moieties.[5] This process, which occurs readily in aqueous environments, creates a high density of carboxylic acid groups along the polymer backbone. These groups are capable of forming strong hydrogen bonds with the glycoproteins present in mucosal tissues.[5]

The process of mucoadhesion can be visualized as a two-stage phenomenon:

-

Contact Stage: The PVM/MA-containing formulation comes into intimate contact with the mucosal surface.

-

Consolidation Stage: The hydrolyzed PVM/MA polymer chains interpenetrate the mucus layer, forming a network of hydrogen bonds that anchor the formulation to the tissue.

The strength of this adhesion is influenced by several factors, including the molecular weight of the polymer and the pH of the surrounding environment. Higher molecular weight polymers offer more points of attachment, leading to stronger adhesion.[6] The pH influences the degree of ionization of the carboxylic acid groups, which in turn affects the strength of the hydrogen bonds.

Harnessing PVM/MA for Advanced Drug Delivery: Nanoparticles and Hydrogels

PVM/MA's versatility is showcased in its application in the formulation of nanoparticles and hydrogels for controlled drug delivery.

PVM/MA Nanoparticles: Precision Delivery at the Nanoscale

PVM/MA nanoparticles are excellent vehicles for oral drug delivery, offering protection of the encapsulated drug from the harsh environment of the gastrointestinal tract and enhancing its absorption through mucoadhesion.[8] The solvent displacement method is a widely used and effective technique for their preparation.[9]

-

Organic Phase Preparation: Dissolve a specific amount of Gantrez™ AN (e.g., 100 mg of AN-119) and the hydrophobic drug in a water-miscible organic solvent, such as acetone (e.g., 5 mL).

-